
Menaquinone 6-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menaquinone 6-d7 is a deuterated form of menaquinone, which is a type of vitamin K2. Vitamin K2 is essential for various biological processes, including blood clotting, bone health, and cardiovascular health. This compound is specifically used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of menaquinone 6-d7 involves the incorporation of deuterium atoms into the menaquinone structure. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high yield and purity of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the production process.
Análisis De Reacciones Químicas
Types of Reactions
Menaquinone 6-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form menaquinone epoxides.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Menaquinone epoxides.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted menaquinone derivatives.
Aplicaciones Científicas De Investigación
Menaquinone 6-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the metabolism of vitamin K2 in the body.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of vitamin K2.
Biological Research: Used in studies related to bone health, cardiovascular health, and blood clotting.
Industrial Applications: Employed in the development of new pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Menaquinone 6-d7 exerts its effects through its role as a cofactor in the carboxylation of specific proteins. These proteins are involved in various biological processes, including blood clotting and bone mineralization. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Menaquinone-4: Another form of vitamin K2 with a shorter isoprenoid side chain.
Menaquinone-7: A form of vitamin K2 with a longer isoprenoid side chain.
Uniqueness
Menaquinone 6-d7 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in metabolic and pharmacokinetic studies, where understanding the detailed behavior of the compound is crucial.
Propiedades
Número CAS |
1233937-29-5 |
|---|---|
Fórmula molecular |
C₄₁H₄₉D₇O₂ |
Peso molecular |
587.93 |
Sinónimos |
(all-E)-2-(3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-methyl-1,4-naphthalenedione-d7; Farnoquinone-d7; MK6-d7; Vitamin K2-d7; Vitamin K2(30)-d7; Vitamin MK6-d7; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


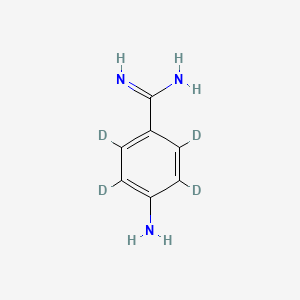
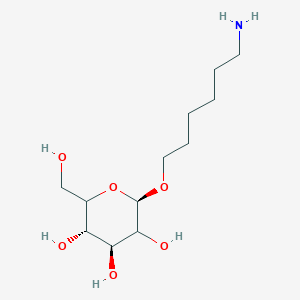
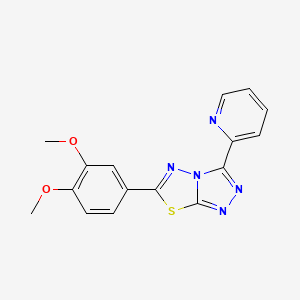
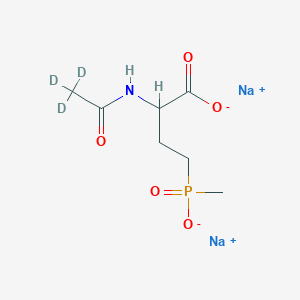

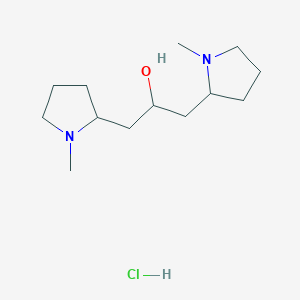
![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)
